molecular formula C19H24FN5OS B2534159 2-Ethyl-5-((4-ethylpiperazin-1-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898366-27-3

2-Ethyl-5-((4-ethylpiperazin-1-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2534159
CAS No.: 898366-27-3
M. Wt: 389.49
InChI Key: YVHCBCINRHNQAP-UHFFFAOYSA-N
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Description

2-Ethyl-5-((4-ethylpiperazin-1-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex heterocyclic compound of significant interest in medicinal chemistry research. This molecular architecture, which integrates a thiazolo[3,2-b][1,2,4]triazole core with an ethylpiperazine and a fluorophenyl moiety, is designed to interact with specific enzymatic systems and biological receptors . The presence of the fluorine atom on the phenyl ring is a common strategy in drug design to influence the compound's electronic properties, metabolic stability, and binding affinity . Meanwhile, the ethylpiperazine component can be critical for solubility and may serve as a key pharmacophore for interaction with target sites, potentially enhancing the compound's pharmacokinetic profile . Compounds within this structural family are explored as promising scaffolds for the development of new therapeutic agents, and researchers value them for their unique combination of nitrogen-containing heterocycles . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

2-ethyl-5-[(4-ethylpiperazin-1-yl)-(3-fluorophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN5OS/c1-3-15-21-19-25(22-15)18(26)17(27-19)16(13-6-5-7-14(20)12-13)24-10-8-23(4-2)9-11-24/h5-7,12,16,26H,3-4,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHCBCINRHNQAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)F)N4CCN(CC4)CC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Ethyl-5-((4-ethylpiperazin-1-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article presents a comprehensive overview of its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H22FN5OSC_{18}H_{22}FN_{5}OS with a molecular weight of 375.5 g/mol. The structure features a thiazolo[3,2-b][1,2,4]triazole core, which is known for various biological activities.

PropertyValue
CAS Number898346-48-0
Molecular FormulaC₁₈H₂₂FN₅OS
Molecular Weight375.5 g/mol

Antimicrobial Activity

Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant antimicrobial properties. In particular, the compound has been evaluated against various bacterial strains and has shown promising results.

  • Antibacterial Activity :
    • In a study focusing on thiazolo[3,2-b][1,2,4]triazole derivatives, several compounds demonstrated effective antimicrobial activity against Streptococcus mutans with minimum inhibitory concentration (MIC) values ranging from 8 to 128 μg/mL. Notably, the compound with an ethylpiperazine moiety showed the highest activity against S. mutans at an MIC of 8 μg/mL .
  • Antifungal Activity :
    • The compound also exhibited antifungal properties against Candida albicans, with an MIC value of 32 μg/mL .

The proposed mechanism for the antimicrobial activity involves the inhibition of bacterial fatty acid biosynthesis via interference with the enoyl-[acyl-carrier-protein] reductase enzyme (FabI). Docking studies revealed that effective compounds bind to essential residues in the active site of FabI, facilitating π–π interactions that are crucial for their antibacterial efficacy .

Study on Antitubercular Activity

A series of thiazolo[3,2-b][1,2,4]triazole derivatives were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. Among these derivatives, those containing substituents similar to those in this compound showed significant inhibition in vitro .

Structure-Activity Relationship (SAR)

The SAR studies indicated that modifications to the piperazine ring and the introduction of fluorine atoms significantly enhanced biological activity. Compounds with electron-withdrawing groups tended to exhibit improved potency against bacterial strains .

Comparison with Similar Compounds

Key Observations :

  • The presence of a 4-ethylpiperazine group (vs.
  • Fluorine substitution at the 3-position of the phenyl ring (vs. 2- or 4-positions in ) optimizes steric and electronic interactions with hydrophobic enzyme pockets .
  • The hydroxyl group at position 6 distinguishes this compound from analogues like YPC-21817, which feature a thiazolidine-2,4-dione moiety for kinase inhibition .

Key Insights :

  • Fluorine substitution at the phenyl ring correlates with anticonvulsant activity (e.g., compound 3c in ), suggesting the target compound may share this property.

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